molecular formula C24H27N7O4 B10903024 4-[2-({(E)-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide

4-[2-({(E)-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenylpiperazine-1-carboxamide

Cat. No.: B10903024
M. Wt: 477.5 g/mol
InChI Key: OPRHTEOSLIYJNO-UHFFFAOYSA-N
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Description

The compound 4-[2-({[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)ETHYL]-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic molecule featuring multiple functional groups, including a pyrazole ring, a nitrophenyl group, and a tetrahydropyrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)ETHYL]-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.

    Introduction of the nitrophenyl group: This step involves nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.

    Formation of the pyrazinecarboxamide moiety: This can be synthesized by reacting an appropriate amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo reduction to form an amino group.

    Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Reduction of the nitrophenyl group: 4-amino derivative.

    Substitution on the pyrazole ring: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and cellular pathways.

    Medicine: Potential use as a pharmaceutical agent due to its unique structural features.

    Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-({[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)ETHYL]-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is not well-documented. its structural features suggest it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOLE: Shares the pyrazole and nitrophenyl groups.

    N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE: Shares the tetrahydropyrazinecarboxamide moiety.

Uniqueness

The uniqueness of 4-[2-({[3-METHYL-1-(4-NITROPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)ETHYL]-N~1~-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H27N7O4

Molecular Weight

477.5 g/mol

IUPAC Name

4-[2-[[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]ethyl]-N-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C24H27N7O4/c1-18-22(23(32)30(27-18)20-7-9-21(10-8-20)31(34)35)17-25-11-12-28-13-15-29(16-14-28)24(33)26-19-5-3-2-4-6-19/h2-10,17,27H,11-16H2,1H3,(H,26,33)

InChI Key

OPRHTEOSLIYJNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCCN3CCN(CC3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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